Product packaging for hydrogen carbonate;thallium(1+)(Cat. No.:CAS No. 65975-01-1)

hydrogen carbonate;thallium(1+)

Cat. No.: B14083572
CAS No.: 65975-01-1
M. Wt: 265.40 g/mol
InChI Key: WEPAFRZQNHIYDM-UHFFFAOYSA-M
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Description

Contextualization of Thallium(I) as a Unique Monovalent Cation in Inorganic Chemistry

Thallium, with the symbol Tl and atomic number 81, is a post-transition metal that exhibits two primary oxidation states: +1 and +3. wikipedia.orgnih.gov The thallium(I) cation (Tl⁺) is particularly noteworthy in inorganic chemistry due to a combination of unique properties. With an electron configuration of [Xe]4f¹⁴5d¹⁰6s², the two 6s electrons are relatively inert, a phenomenon known as the "inert pair effect." This effect stabilizes the +1 oxidation state, making Tl⁺ a prominent species in thallium chemistry. wikipedia.org

The Tl⁺ cation is a soft Lewis acid with a large ionic radius, often compared to that of alkali metal ions like potassium (K⁺) and rubidium (Rb⁺), as well as the silver ion (Ag⁺). wikipedia.orgwikipedia.org This similarity in size allows Tl⁺ to substitute for K⁺ in some biological systems, a fact that has been utilized in studying potassium ion channels. youtube.com However, unlike the alkali metals, the Tl⁺ ion possesses a stereochemically active lone pair of electrons. This lone pair can influence the coordination geometry of thallium(I) compounds, leading to distorted and often unpredictable structures. acs.orgnih.gov This non-standard coordination behavior, which can result in a wide range of coordination numbers, sets thallium(I) apart from the more symmetrically coordinating alkali metal cations. acs.orgnih.gov

The unique electronic structure of Tl⁺ also gives rise to "thallophilic" interactions, which are weak attractive forces between thallium ions. While not as strong as the analogous aurophilic interactions in gold chemistry, these contacts can play a role in the solid-state structures of thallium(I) compounds. nih.gov

Cation Ionic Radius (pm)
Tl⁺ 150
K⁺ 138
Rb⁺ 152
Ag⁺ 115
This table presents the ionic radii of Tl⁺ and other relevant monovalent cations for comparison.

Significance of Carbonate and Hydrogen Carbonate Anions in Environmental and Solution Chemistry

The carbonate (CO₃²⁻) and hydrogen carbonate (HCO₃⁻, also known as bicarbonate) anions are fundamental species in various chemical and environmental processes. They are the primary components of the dissolved inorganic carbon in most natural waters and play a crucial role in the global carbon cycle. wikipedia.org The equilibrium between carbonate and hydrogen carbonate is a key factor in controlling the pH of natural water systems, acting as a natural buffer. wikipedia.org

In solution chemistry, the hydrogen carbonate ion is amphiprotic, meaning it can act as both a Brønsted-Lowry acid (donating a proton to form carbonate) and a base (accepting a proton to form carbonic acid, H₂CO₃). This property is central to its buffering capacity. The geometry of the hydrogen carbonate ion is trigonal planar around the central carbon atom.

Overview of Current Research Landscape on Thallium(I) Compounds and Coordination Chemistry (excluding biological/toxicological focus)

Current research on thallium(I) compounds, beyond their toxicological aspects, is vibrant and focuses on leveraging the unique properties of the Tl⁺ ion to create novel materials with interesting structural and physical properties. A significant area of investigation is the synthesis and characterization of thallium(I) coordination polymers. These are extended structures where Tl⁺ ions are linked by organic or inorganic ligands. The flexible coordination sphere and the influence of the lone pair of the Tl⁺ ion can lead to complex and often unprecedented architectures. researchgate.netbohrium.com

Researchers have explored the use of various ligands to coordinate with thallium(I), including those with oxygen and sulfur donor atoms. For example, thallium(I) complexes with functionalized benzoate (B1203000) ligands have been shown to exhibit pronounced stereoactivity of the lone pair and metal-phenyl π-bonding. deepdyve.com Similarly, studies on thallium(I) tropolonates have revealed interesting structural diversity and the formation of intermolecular Tl···O contacts. mdpi.com The use of thallium(I) salts as precursors for the synthesis of other metal complexes and nanomaterials is another active area of research. nih.govresearchgate.net For instance, thallium(I) fluoride (B91410) has been used as a reagent in the synthesis of iron(II) scorpionate complexes. acs.org

Rationale for Dedicated Academic Inquiry into Thallium(I) Hydrogen Carbonate Systems

A dedicated academic inquiry into the thallium(I) hydrogen carbonate system is warranted for several reasons. Firstly, while thallium(I) carbonate (Tl₂CO₃) is a known and commercially available compound, there is a conspicuous lack of information on the existence and stability of solid thallium(I) hydrogen carbonate (TlHCO₃). kiddle.cowikipedia.org Thallium(I) carbonate is synthesized by reacting thallium(I) hydroxide (B78521) or thallium(I) oxide with carbon dioxide. kiddle.cowebqc.org It is plausible that, similar to other alkali metal carbonates, passing excess carbon dioxide through an aqueous solution of thallium(I) carbonate could lead to the formation of thallium(I) hydrogen carbonate in solution. However, the isolation and characterization of solid TlHCO₃ remain an open area of investigation.

The potential for novel structural chemistry provides a strong impetus for this research. The combination of the large, polarizable Tl⁺ cation with its stereochemically active lone pair and the hydrogen carbonate anion, which can act as a bridging ligand and participate in hydrogen bonding, could lead to the formation of unique one-, two-, or three-dimensional coordination polymers. The structural intricacies of such a compound could offer new insights into the coordination chemistry of thallium(I).

Furthermore, understanding the fundamental properties of the thallium(I) hydrogen carbonate system, including its thermal stability and solubility, would be of significant academic interest. The thermal stability of alkali metal bicarbonates generally increases down the group, with lithium bicarbonate being unstable. quora.com Investigating where thallium(I) hydrogen carbonate fits within this trend would provide valuable data for understanding periodic trends in group 13.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHO3Tl B14083572 hydrogen carbonate;thallium(1+) CAS No. 65975-01-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65975-01-1

Molecular Formula

CHO3Tl

Molecular Weight

265.40 g/mol

IUPAC Name

hydrogen carbonate;thallium(1+)

InChI

InChI=1S/CH2O3.Tl/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1

InChI Key

WEPAFRZQNHIYDM-UHFFFAOYSA-M

Canonical SMILES

C(=O)(O)[O-].[Tl+]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Thallium I Hydrogen Carbonate

Direct Synthesis Approaches from Thallium(I) Precursors and Bicarbonate Sources

Direct synthesis routes involve the reaction of a soluble thallium(I) salt with a source of bicarbonate ions. The most plausible methods are conducted in aqueous systems where the equilibrium between carbonate and bicarbonate can be carefully controlled.

The primary method for generating thallium(I) hydrogen carbonate in solution is through the controlled carbonation of an aqueous thallium(I) hydroxide (B78521) (TlOH) solution. Thallium(I) hydroxide is a soluble strong base, which makes it an ideal precursor. The process involves bubbling carbon dioxide (CO₂) gas, which dissolves to form carbonic acid (H₂CO₃), through the TlOH solution.

The reaction proceeds in two stages:

Initially, the strong base reacts with carbonic acid to form the carbonate salt, thallium(I) carbonate (Tl₂CO₃). wikipedia.org 2 TlOH(aq) + CO₂(g) → Tl₂CO₃(aq) + H₂O(l)

Upon introduction of excess carbon dioxide, the dissolved thallium(I) carbonate reacts with additional carbonic acid to form the soluble thallium(I) hydrogen carbonate. adichemistry.com Tl₂CO₃(aq) + H₂O(l) + CO₂(g) ⇌ 2 TlHCO₃(aq)

This equilibrium is the cornerstone of thallium(I) hydrogen carbonate synthesis. Achieving a solution where TlHCO₃ is the predominant species requires careful manipulation of reaction conditions, primarily pH. Because thallium(I) carbonate is itself soluble in water, the isolation of a pure, solid TlHCO₃ precipitate from this system is challenging and not described in detail in existing literature. wikipedia.orgnih.gov

Solid-state reactions are generally considered inapplicable for the synthesis of hydrogen carbonate salts. These methods typically require high temperatures to overcome the kinetic barriers of diffusion in the solid phase. Such conditions would cause the immediate decomposition of the thermally sensitive hydrogen carbonate anion (HCO₃⁻) into carbonate (CO₃²⁻), water (H₂O), and carbon dioxide (CO₂). Therefore, this pathway is not a viable route for preparing thallium(I) hydrogen carbonate.

Indirect Synthesis and Formation Pathways in Multi-Component Systems

Thallium(I) hydrogen carbonate can be formed indirectly in any aqueous system containing soluble thallium(I) ions and a carbonate/bicarbonate buffer system. For instance, in environmental or geochemical contexts where thallium may be present as a contaminant, its speciation will be influenced by the pH and alkalinity of the water. In waters with a pH in the range of approximately 6.4 to 10.3, the bicarbonate ion is the dominant carbonate species. multiscreensite.comhercowater.com Consequently, any soluble thallium(I) would exist in equilibrium with thallium(I) hydrogen carbonate.

Another indirect pathway involves the acidification of a thallium(I) carbonate solution. By adding a mild acid, or more appropriately, by saturating the solution with carbon dioxide to form carbonic acid, the carbonate ions are protonated to form bicarbonate ions, shifting the equilibrium towards TlHCO₃. worldoceanreview.com

Tl₂CO₃(aq) + H₂CO₃(aq) ⇌ 2 TlHCO₃(aq)

Influence of Reaction Parameters on Synthesis Yield and Purity

The successful formation of a solution rich in thallium(I) hydrogen carbonate, and any potential for its isolation, is critically dependent on precise control of key reaction parameters.

The pH of the aqueous solution is the single most important factor determining the relative concentrations of carbonate and bicarbonate ions. multiscreensite.com The carbonate system is governed by the following equilibria:

CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq) H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) (pKa₁ ≈ 6.35) HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq) (pKa₂ ≈ 10.33)

To favor the formation of thallium(I) hydrogen carbonate (TlHCO₃) over thallium(I) carbonate (Tl₂CO₃), the pH of the solution must be maintained within the range where the bicarbonate ion (HCO₃⁻) is the predominant species. This corresponds to a pH value between pKa₁ and pKa₂.

The table below illustrates the relationship between pH and the dominant carbonate species, which directly impacts the targeted synthesis.

pH RangeDominant Carbon SpeciesFavored Thallium(I) Salt in SolutionSynthesis Condition for TlHCO₃
< 6.35Carbonic Acid (H₂CO₃)Thallium(I) ionsUnfavorable
6.35 - 10.33Bicarbonate (HCO₃⁻) Thallium(I) Hydrogen Carbonate (TlHCO₃) Optimal
> 10.33Carbonate (CO₃²⁻)Thallium(I) Carbonate (Tl₂CO₃)Unfavorable

This interactive table demonstrates how adjusting the pH is crucial for controlling the synthesis. To maximize the concentration of TlHCO₃, the synthesis should be conducted by carefully adding CO₂ to a TlOH solution to bring the final pH into the 6.4 to 8.3 range, avoiding an excess of either reactant.

Temperature and pressure also influence the synthesis, primarily by affecting the solubility of carbon dioxide in water, which is the source of the carbonic acid needed to form the bicarbonate.

Temperature : The dissolution of CO₂ in water is an exothermic process. Therefore, according to Le Châtelier's principle, lower temperatures favor increased CO₂ solubility. This leads to a higher concentration of carbonic acid, which in turn shifts the equilibrium towards the formation of thallium(I) hydrogen carbonate. Conversely, increasing the temperature will drive CO₂ out of the solution, raising the pH and favoring the formation of the more stable thallium(I) carbonate.

Pressure : According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. Increasing the partial pressure of CO₂ above the aqueous solution will increase the concentration of dissolved CO₂, and thus carbonic acid. This increased acidity will promote the conversion of thallium(I) carbonate to thallium(I) hydrogen carbonate.

The following table summarizes these effects:

ParameterEffect on CO₂ SolubilityImpact on TlHCO₃ Formation
Increase Temperature DecreasesUnfavorable
Decrease Temperature IncreasesFavorable
Increase Pressure (of CO₂) IncreasesFavorable
Decrease Pressure (of CO₂) DecreasesUnfavorable

This interactive table highlights the optimal physical conditions for the synthesis. High yields of dissolved TlHCO₃ are favored by low temperatures and high CO₂ pressures.

Scale-Up Considerations for Laboratory and Industrial Synthesis

Scaling up the synthesis of thallium compounds, including the carbonate, presents significant challenges, primarily related to the sourcing of thallium and the extreme toxicity of its compounds. inchem.org There is no evidence of large-scale industrial production of thallium(I) hydrogen carbonate; production is focused on other thallium salts for specialized applications in electronics and optics. chemimpex.com

The global production of thallium is limited, estimated at around 10 metric tonnes annually. wikipedia.orgusgs.gov It is not mined as a primary product but is recovered as a byproduct from flue dust and residues generated during the smelting of heavy metal sulfide (B99878) ores, such as those of copper, lead, and zinc. wikipedia.orgnih.govamazonaws.com This dependency on other mining operations is a primary constraint on its availability.

Key considerations for scaling up synthesis from the laboratory to an industrial setting are outlined in the table below.

Table 2: Scale-Up Considerations for Thallium(I) Carbonate/Hydrogen Carbonate Synthesis

Factor Laboratory Scale Industrial/Pilot Scale Considerations
Raw Material Sourcing High-purity thallium metal or salts are purchased from chemical suppliers. researchgate.net Thallium must be extracted from smelter flue dust or residues. nih.govamazonaws.com This requires extensive pre-processing, including leaching and purification, before use in synthesis. The supply chain is limited and not robust.
Reaction Vessel Glassware (beakers, flasks) is sufficient. Requires corrosion-resistant reactors capable of handling toxic and potentially abrasive slurries.
Process Control Manual addition of reagents, temperature control with heating mantles. Automated systems are necessary for controlling the flow rate of CO₂ gas, maintaining temperature, and monitoring pH to manage the carbonate/hydrogen carbonate equilibrium.
Product Isolation Filtration or crystallization from a small volume, followed by drying in a fume hood or desiccator. Requires enclosed, automated filtration and drying systems to prevent the release of highly toxic dust. Management of toxic wastewater and solid byproducts is a critical environmental and safety concern.

| Safety | Performed within a high-efficiency fume hood with personal protective equipment (gloves, lab coat, eye protection). | Requires isolated processing areas with specialized ventilation and air filtration. Workers need extensive training and may require supplied-air respirators. Continuous environmental and personnel monitoring for thallium exposure is essential. |

Given that the United States ceased domestic production of thallium in 1981 and now relies on imports and reserves, any large-scale synthesis is unlikely. usgs.govnih.gov The primary applications are in niche sectors like semiconductors and medical isotopes, which consume relatively small quantities of the element. usgs.govamazonaws.com

Solid State Structural Elucidation and Advanced Characterization of Thallium I Hydrogen Carbonate

Crystal Structure Determination via X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, detailed information about the unit cell dimensions, space group, and atomic coordinates can be obtained.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a compound's three-dimensional structure. For thallium(I) hydrogen carbonate, this technique would determine the precise locations of the thallium(I) cations and the hydrogen carbonate anions within the crystal lattice.

Key structural details that would be elucidated include:

The coordination environment of the Tl⁺ ion, including Tl-O bond distances and coordination number.

The geometry of the HCO₃⁻ anion, including C-O and O-H bond lengths and angles.

As of the latest literature review, a complete single-crystal structure determination for thallium(I) hydrogen carbonate has not been published.

Interactive Table 1: Hypothetical Single-Crystal XRD Data for Thallium(I) Hydrogen Carbonate

ParameterExpected Information
Chemical FormulaTlHCO₃
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c, α, β, γ)Data not available
Volume (V)Data not available
Calculated Density (ρ)Data not available
Coordination of Tl⁺Data not available
H-Bonding NetworkData not available

Powder X-ray Diffraction (PXRD) for Phase Identification and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a fundamental technique used for identifying crystalline phases and can also be used for quantitative analysis and crystal structure refinement. A PXRD pattern serves as a unique "fingerprint" for a crystalline solid.

In the case of thallium(I) hydrogen carbonate, PXRD would be used to:

Confirm Phase Purity: Verify that a synthesized sample is a single phase and not a mixture of other compounds, such as thallium(I) carbonate (Tl₂CO₃).

Rietveld Refinement: If a single crystal is not available, the Rietveld method can be used to refine a crystal structure model against the powder diffraction data. This would provide lattice parameters and atomic positional information, although typically with less precision than from a single-crystal study.

Specific, published PXRD patterns and corresponding Rietveld refinement analyses for thallium(I) hydrogen carbonate are not available in the current body of scientific literature.

Spectroscopic Characterization of Solid-State Forms

Spectroscopic techniques are essential for probing the chemical bonding, molecular vibrations, and electronic states of a compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Bicarbonate and Thallium-Oxygen Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For thallium(I) hydrogen carbonate, these methods would provide insight into the structure and bonding of the hydrogen carbonate anion and the nature of the thallium-oxygen interaction.

Expected vibrational modes for the HCO₃⁻ anion would include:

O-H Stretch: A characteristic band, typically broad due to hydrogen bonding.

C=O and C-O Stretches: Asymmetric and symmetric stretching vibrations of the carbonate group.

In-plane and Out-of-plane Bending Modes: Deformations of the O-C-O and C-O-H angles.

The lattice region of the spectra (typically below 400 cm⁻¹) would contain information about the vibrations of the crystal lattice itself, including the Tl-O stretching modes. These modes are often weak and can be difficult to assign definitively.

A detailed vibrational analysis with specific band assignments from experimental IR and Raman spectra of solid thallium(I) hydrogen carbonate has not been found in the literature.

Interactive Table 2: Typical Vibrational Modes for Bicarbonate Anion

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy
ν(O-H)3000 - 3500IR/Raman
ν(C=O)~1650 - 1720IR/Raman
νₐₛ(CO₂)~1600 - 1650IR/Raman
νₛ(CO₂)~1300 - 1400IR/Raman
δ(C-O-H) in-plane~1200 - 1300IR/Raman
δ(O-C-O) in-plane~700 - 850IR/Raman
γ(C-O-H) out-of-plane~900 - 950IR/Raman

Note: These are general ranges and can shift based on crystal environment and hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable for relevant nuclei)

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For thallium(I) hydrogen carbonate, several nuclei could potentially be studied.

Thallium NMR: Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with spin I = 1/2. ²⁰⁵Tl is generally preferred due to its higher natural abundance and gyromagnetic ratio, resulting in greater sensitivity. A ²⁰⁵Tl ssNMR spectrum would be highly sensitive to the coordination environment of the thallium ion, providing information on Tl-O bonding and the presence of any crystallographically distinct thallium sites.

Carbon-13 NMR: ¹³C ssNMR would provide information on the hydrogen carbonate anion, distinguishing it from any potential carbonate (CO₃²⁻) impurity.

Proton NMR: ¹H ssNMR would characterize the hydrogen atom in the hydrogen carbonate, giving insights into hydrogen bonding through chemical shift and dipolar coupling information.

Specific ssNMR studies on thallium(I) hydrogen carbonate are not present in the reviewed literature.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

For a sample of thallium(I) hydrogen carbonate, an XPS analysis would be expected to:

Confirm Elemental Composition: Detect the presence of thallium, carbon, and oxygen.

Determine Oxidation State: The binding energy of the Tl 4f core level peaks would be used to confirm the +1 oxidation state of thallium. Thallium(I) and Thallium(III) compounds exhibit distinct shifts in their binding energies.

Analyze Chemical Environment: High-resolution scans of the C 1s and O 1s regions would provide information about the carbonate and hydroxyl environments within the bicarbonate anion.

While XPS databases contain reference spectra for thallium metal and other thallium compounds like Tl₂CO₃, a specific, published XPS analysis for pure thallium(I) hydrogen carbonate is not available. archive.org

Interactive Table 3: Expected XPS Core Level Binding Energies

ElementCore LevelExpected Binding Energy (eV) RangeInformation Provided
ThalliumTl 4f₇/₂~118 - 119Confirmation of Tl presence and +1 oxidation state
CarbonC 1s~289 - 290Characteristic of carbonate/bicarbonate species
OxygenO 1s~531 - 533Distinguishes between C=O and C-O-H environments

Note: These are approximate values and can vary based on the specific chemical environment and instrument calibration.

Thermal Analysis Techniques for Solid-State Transitions and Decomposition

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrogen carbonates, this technique is typically used to identify the temperatures at which the compound decomposes, often in a multi-step process involving the loss of water and carbon dioxide to form the corresponding carbonate and then the metal oxide.

While general principles of TGA are well-established for alkali metal hydrogen carbonates, which typically decompose to the carbonate, water, and carbon dioxide upon heating, specific TGA data detailing the decomposition temperatures and mass loss percentages for thallium(I) hydrogen carbonate are not documented in the reviewed literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect phase transitions, such as melting and solid-state transitions, as well as the enthalpy changes associated with decomposition reactions.

No specific DSC thermograms or detailed endothermic or exothermic peak data for thallium(I) hydrogen carbonate are available in the surveyed scientific databases. Such data would provide insight into the energetics of its decomposition and any solid-state phase transitions that may occur upon heating.

Crystallographic Isostructural Relationships with Other Alkali Metal Hydrogen Carbonates

The determination of a compound's crystal structure through techniques like X-ray crystallography is fundamental to understanding its solid-state properties. An isostructural relationship exists when different chemical compounds have the same crystal structure. The alkali metal hydrogen carbonates (e.g., NaHCO₃, KHCO₃, RbHCO₃) are known to form various crystal structures, often characterized by hydrogen-bonded hydrogen carbonate anions. researchgate.netaakash.ac.in

However, a crystallographic determination for thallium(I) hydrogen carbonate has not been reported in the accessible literature. Consequently, a direct comparison of its crystal structure with those of the alkali metal hydrogen carbonates to establish isostructural relationships is not possible at this time. While thallium(I) often exhibits chemical similarities to the heavier alkali metals due to its similar ionic radius, experimental structural data is required to confirm any such crystallographic analogies for the hydrogen carbonate salt.

Aqueous Solution Chemistry and Speciation Dynamics of Thallium I Hydrogen Carbonate

Solubility and Dissolution Equilibria in Aqueous Media

Thallium(I) hydrogen carbonate (TlHCO₃) exists in solution in equilibrium with thallium(I) carbonate (Tl₂CO₃). The solubility of thallium(I) carbonate is reported as 52 g/L at 25°C. nih.gov From this value, the solubility product constant (Ksp) can be calculated.

The dissolution process for thallium(I) carbonate in water is represented by the equilibrium:

Tl₂CO₃(s) ⇌ 2Tl⁺(aq) + CO₃²⁻(aq)

The molar mass of Tl₂CO₃ is 468.78 g/mol . sigmaaldrich.comsigmaaldrich.com The molar solubility (S) is calculated as:

S = (52 g/L) / (468.78 g/mol ) ≈ 0.111 M

From the stoichiometry of the dissolution reaction, the equilibrium concentrations of the ions are:

[Tl⁺] = 2S ≈ 0.222 M

[CO₃²⁻] = S ≈ 0.111 M

The solubility product constant (Ksp) is expressed as:

Ksp = [Tl⁺]²[CO₃²⁻]

Substituting the equilibrium concentrations:

Ksp = (0.222)² * (0.111) ≈ 5.48 x 10⁻³

This Ksp value indicates a moderately soluble salt.

Table 1: Solubility and Ksp of Thallium(I) Carbonate at 25°C

Parameter Value Reference
Solubility 52 g/L nih.gov
Molar Mass 468.78 g/mol sigmaaldrich.comsigmaaldrich.com
Molar Solubility (S) ~0.111 mol/L Calculated

| Ksp | ~5.48 x 10⁻³ | Calculated |

The solubility of sparingly soluble salts like thallium(I) carbonate is influenced by the ionic strength of the solution. According to the Debye-Hückel theory, increasing the ionic strength of a solution by adding an inert background electrolyte (one that does not react with the constituent ions of the salt) generally increases the solubility of the salt. This phenomenon, often termed "salting in," occurs because the added ions in the electrolyte create an ionic atmosphere that shields the Tl⁺ and CO₃²⁻ ions from each other, reducing their activity and favoring further dissolution to maintain the equilibrium product. ajpojournals.orgresearchgate.netbohrium.com

Conversely, if the background electrolyte contains a common ion (e.g., Na₂CO₃ or TlNO₃), the solubility of Tl₂CO₃ will decrease due to the common ion effect, which shifts the dissolution equilibrium to the left.

Studies on the analogous thallium(I) chloride (TlCl) have demonstrated these effects quantitatively. The solubility of TlCl was measured in aqueous solutions of hydrochloric acid (HCl) and sodium chloride (NaCl). rsc.org The data showed that changes in the concentration of these background electrolytes significantly altered TlCl solubility, a behavior that can be modeled using Pitzer's equations to account for ion-ion interactions at varying ionic strengths. rsc.org Similar principles apply to the thallium(I) hydrogen carbonate/carbonate system, where the presence of other electrolytes in the aqueous media will modify the activities of the thallium(I) and carbonate ions, thereby altering the salt's effective solubility.

Hydrolysis and pH-Dependent Speciation of Thallium(I) in Carbonate-Containing Solutions

In aqueous solutions, the thallium(I) ion undergoes hydrolysis, and its speciation is intricately linked to the pH and the carbonate system equilibria.

The hydrolysis of the thallium(I) ion involves its reaction with water to form a hydroxide (B78521) species, TlOH. This equilibrium can be represented as:

Tl⁺(aq) + H₂O(l) ⇌ TlOH(aq) + H⁺(aq)

A key study determined the hydrolysis constants for Tl(I) using potentiometric measurements. nih.govtandfonline.com The logarithm of the hydrolysis constant (log Kh) for the formation of TlOH from Tl⁺ was found to be -11.7. nih.gov This constant relates directly to the acid dissociation of the hydrated thallium ion.

The stability of the TlOH complex can also be expressed as a stepwise association constant (K₁), which describes the formation of the complex from its constituent ions:

Tl⁺(aq) + OH⁻(aq) ⇌ TlOH(aq)

The logarithm of this association constant (log K₁) is 2.3. nih.gov

Table 2: Hydrolysis and Association Constants for Thallium(I) at Zero Ionic Strength

Equilibrium Reaction Constant Log Value Reference
Tl⁺ + H₂O ⇌ TlOH + H⁺ Hydrolysis Constant (Kh) -11.7 nih.gov

| Tl⁺ + OH⁻ ⇌ TlOH | Association Constant (K₁) | 2.3 | nih.gov |

Predominance area diagrams are graphical representations that show the most stable chemical species under different conditions, typically pH and the logarithm of the concentration of a ligand or another variable. For the Tl(I)-bicarbonate/carbonate-hydroxide system, such a diagram would illustrate which thallium species—free Tl⁺(aq), the hydrolyzed form TlOH(aq), or the solid precipitate Tl₂CO₃(s)—is dominant at a given pH and total carbonate concentration.

The construction of this diagram is based on the key equilibria:

Carbonate System Equilibria: The distribution between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) is solely dependent on pH.

H₂CO₃ ⇌ H⁺ + HCO₃⁻ (pKa₁)

HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (pKa₂)

Thallium(I) Hydrolysis: The equilibrium between Tl⁺ and TlOH is also pH-dependent. nih.gov

Tl⁺ + OH⁻ ⇌ TlOH (log K₁ = 2.3)

Thallium(I) Carbonate Precipitation: The boundary between the dissolved thallium species and the solid Tl₂CO₃ precipitate is defined by the Ksp.

2Tl⁺ + CO₃²⁻ ⇌ Tl₂CO₃(s) (Ksp ≈ 5.48 x 10⁻³)

The diagram would feature distinct regions:

At low pH and low total carbonate, the free aquated ion, Tl⁺(aq), would predominate.

At high pH, the hydrolyzed species, TlOH(aq), would become more significant.

At sufficiently high concentrations of both Tl⁺ and CO₃²⁻ (which is favored at moderately alkaline pH where CO₃²⁻ is the dominant carbonate species), the precipitation of solid Tl₂CO₃ would occur, defining a region of insolubility.

Such diagrams are crucial for predicting the speciation and potential mobility or immobilization of thallium in aquatic environments. tandfonline.com

Complexation Chemistry of Thallium(I) with Inorganic and Organic Ligands in Aqueous Environments (excluding biological interactions)

Thallium(I) cations can form complexes with various inorganic and organic ligands present in aqueous solutions. The strength of these interactions is quantified by stability constants (β), which are equilibrium constants for the formation of the complex. wikipedia.org Thallium(I) generally forms relatively few, and often weak, complexes compared to other heavy metals, with notable exceptions for ligands containing halogen, oxygen, and sulfur donor atoms. nih.gov

Inorganic Ligands: Thallium(I) is known to form complexes with halide ions. Spectrophotometric studies of the Tl(I)-chloride system have identified the formation of species such as the neutral complex TlCl° and the anionic complexes TlCl₂⁻ and TlCl₄³⁻ in aqueous solutions. geologyscience.ruarizona.edu The neutral TlCl° complex becomes increasingly dominant at elevated temperatures. geologyscience.ru

Organic Ligands: Thallium(I) also complexes with organic ligands containing suitable donor atoms, such as carboxylate groups. For example, studies on the interaction of Tl(I) with diglycolic acid have allowed for the determination of successive stability constants for the formed complexes. asianpubs.org Other common organic ligands that can form stable complexes include acetate (B1210297) and oxalate. wikipedia.orgresearchgate.net

The formation of these complexes can significantly increase the total solubility and mobility of thallium in aqueous systems beyond what would be predicted by considering only its simple salts.

Table 3: Selected Stability Constants (log β) for Thallium(I) Complexes in Aqueous Solution

Ligand Complex Species log β Temperature (°C) Reference
Chloride (Cl⁻) TlCl⁰ 0.49 25 arizona.edu
TlCl₂⁻ 0.36 25 arizona.edu
Diglycolic Acid [Tl(diglycolate)] 3.477 35 asianpubs.org

Stability Constants of Carbonato and Hydroxo Complexes

The speciation of thallium(I) in aqueous solution is significantly influenced by the formation of hydroxo and carbonato complexes. The stability of these complexes is described by their stability constants, which are crucial for predicting the predominant thallium species under different environmental conditions.

Hydroxo Complexes:

In aqueous solutions, thallium(I) undergoes hydrolysis to form hydroxo complexes. The primary reaction is the formation of the TlOH species. Potentiometric studies have been conducted to determine the hydrolysis constants for thallium(I). These studies involve titrating a solution of a Tl(I) salt with a strong base, like NaOH, and monitoring the change in pH. The formation of the hydroxo complex can be represented by the following equilibrium:

Tl⁺ + OH⁻ ⇌ TlOH

The stability of this complex is given by the formation constant, K₁, or often expressed in its logarithmic form, log K₁. Research has provided values for the hydrolysis constants of thallium(I), which can be used to calculate the concentration of TlOH at a given pH. For instance, at an ionic strength of less than 0.01 and a temperature of 21°C, the hydrolysis of Tl(I) has been investigated, highlighting the conditions under which TlOH becomes a significant species in solution.

Carbonato Complexes:

Tl⁺ + HCO₃⁻ ⇌ TlHCO₃(aq) Tl⁺ + CO₃²⁻ ⇌ TlCO₃⁻

The following table presents available stability constant data for a related thallium(I) complex to provide context.

Complexlog β₁log β₂Temperature (K)MethodIonic Strength (M)Reference
Tl(I)-Diglycolic Acid3.4776.5051308Polarography1 (KNO₃) researchgate.net
Tl(I)-Diglycolic Acid3.07915.8976313Polarography1 (KNO₃) researchgate.net

Interactive Data Table: Stability Constants of a Thallium(I) Complex

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Chelation Studies with Model Ligands (e.g., crown ethers)

The ability of macrocyclic ligands, such as crown ethers, to selectively bind metal cations has prompted studies into their interaction with thallium(I). These studies are relevant for developing potential methods for thallium detection, separation, and sequestration.

Research has shown that 18-crown-6 (B118740) has a notable affinity for the thallium(I) cation. muk.ac.ir The size of the Tl⁺ ion (ionic radius ~1.50 Å) is comparable to that of the K⁺ ion, for which 18-crown-6 is an excellent chelator. researchgate.net The complexation involves the coordination of the oxygen atoms of the crown ether to the thallium ion, encapsulating it within the macrocyclic cavity.

Studies have been conducted to determine the stability constants of Tl(I) complexes with various crown ethers in different solvents. For example, polarographic techniques have been used to investigate the complexation of Tl(I) with 18-crown-6 and dibenzo-18-crown-6 (B77160) in non-aqueous solvents like methanol (B129727) and N,N-dimethylformamide. researchgate.net These studies have revealed that the stability of the complexes is strongly dependent on the solvent's properties. researchgate.net

The following table summarizes some reported stability constants for Tl(I) with crown ethers in a non-aqueous solvent, which provides an indication of the strength of these interactions.

LigandSolventlog K
18-Crown-6Methanol4.25
Dibenzo-18-crown-6Methanol3.95

Interactive Data Table: Stability Constants of Thallium(I)-Crown Ether Complexes in Methanol

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These chelation studies demonstrate that specifically designed ligands can form stable complexes with thallium(I) in solution, a principle that could be exploited for various applications.

Kinetic Aspects of Thallium(I) Hydrogen Carbonate Dissolution and Speciation Changes

The dissolution of thallium(I) hydrogen carbonate in water is the initial step that introduces Tl⁺ and HCO₃⁻ ions into the solution. The rate of this dissolution and the subsequent changes in speciation are critical for understanding the environmental fate and transport of thallium from this source.

Detailed kinetic studies specifically focused on the dissolution rate of solid thallium(I) hydrogen carbonate (TlHCO₃) or thallium(I) carbonate (Tl₂CO₃) are not extensively reported in the available scientific literature. However, general principles of solid dissolution kinetics can be applied. The dissolution rate is expected to be influenced by factors such as:

Surface area of the solid: A larger surface area will lead to a faster dissolution rate.

Temperature: Dissolution is generally an endothermic process, so an increase in temperature typically increases the dissolution rate.

pH of the solution: The pH will affect the carbonate speciation (HCO₃⁻ vs. CO₃²⁻), which can in turn influence the dissolution equilibrium and rate.

Stirring/Agitation: Increased agitation enhances the transport of dissolved ions away from the solid-liquid interface, thereby increasing the dissolution rate.

Thallium(I) carbonate is described as a water-soluble salt. wikipedia.org Its solubility is reported as 5.2 g/100 mL at 25 °C and increases to 27.2 g/100 mL at 100 °C. wikipedia.org This indicates that the dissolution process is indeed endothermic.

Once dissolved, the speciation of thallium(I) and the carbonate system will evolve towards equilibrium. The concentration of Tl⁺, TlOH, HCO₃⁻, and CO₃²⁻ will change over time, influenced by the pH and the total dissolved carbonate concentration. In a closed system, the dissolution of TlHCO₃ will lead to an increase in the pH of the solution due to the hydrolysis of the hydrogen carbonate ion:

HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻

Environmental Geochemistry, Mobility, and Abiotic Transformation of Thallium I Species

Sorption and Desorption Mechanisms of Thallium(I) on Environmental Mineral Surfaces

Sorption processes are fundamental to controlling the concentration of dissolved Tl(I) in natural waters and soil solutions, thereby governing its fate and transport. rsc.orgkit.edu The primary sorbents for Tl(I) in the environment are metal oxides and clay minerals. kit.edu

The adsorption of Tl(I) onto environmental mineral surfaces is a key process that limits its mobility. rsc.orgnih.gov Micaceous clay minerals, in particular, are recognized as significant sinks for Tl(I) in soils and sediments. rsc.orgrsc.org Studies on various phyllosilicate minerals, such as illite (B577164), smectite, muscovite, and vermiculite, have revealed several uptake mechanisms. rsc.orgrsc.org

The adsorption can be categorized into three main pathways:

High-affinity inner-sphere adsorption : This involves dehydrated Tl⁺ ions forming strong complexes at a limited number of specific sites, such as the frayed edges of illite particles or within the interlayers of vermiculite. rsc.orgrsc.org

Intermediate-affinity inner-sphere adsorption : Partially dehydrated Tl⁺ ions bind to the planar surfaces of minerals like illite and muscovite, complexing with siloxane cavities. rsc.org

Low-affinity adsorption : This involves the electrostatic attraction of fully hydrated Tl⁺ ions, particularly in the hydrated interlayers of minerals like smectite. rsc.org

Manganese (Mn) oxides are also potent sorbents for thallium. kit.edu The mechanisms include the oxidation of Tl(I) to Tl(III) with subsequent complexation on birnessite, the sorption of hydrated Tl(I) ions, or the structural incorporation of dehydrated Tl⁺ into minerals like cryptomelane. kit.eduacs.org Similarly, alumina (B75360) nanoparticles have demonstrated effective removal of Tl(I) from aqueous solutions, with reactive surface hydroxyl groups playing a crucial role in the adsorption process. mdpi.com

Table 1: Adsorption Mechanisms of Thallium(I) on Various Mineral Surfaces

Mineral Type Specific Mineral Primary Adsorption Mechanism Ion State
Clay Minerals Illite, Vermiculite High-affinity inner-sphere complexation at frayed edge sites Dehydrated Tl⁺
Illite, Muscovite Intermediate-affinity inner-sphere complexation on planar surfaces Partially dehydrated Tl⁺
Smectite Low-affinity electrostatic adsorption in hydrated interlayers Hydrated Tl⁺
Metal Oxides Birnessite (Mn Oxide) Oxidation to Tl(III) and complexation; Sorption of hydrated Tl(I) Tl⁺ → Tl³⁺; Hydrated Tl⁺
Cryptomelane (Mn Oxide) Structural incorporation Dehydrated Tl⁺
Alumina (Al Oxide) Adsorption onto reactive hydroxyl groups Hydrated Tl⁺

This table synthesizes findings on the different ways Tl(I) binds to common environmental minerals. rsc.orgkit.edursc.orgmdpi.com

The pH of the surrounding environment is a master variable controlling Tl(I) adsorption, primarily by altering the surface charge of mineral sorbents. mdpi.comacs.org For metal oxides like alumina, the surface is positively charged at pH values below its point of zero charge (pHzpc) and negatively charged at pH values above it. mdpi.com For γ-alumina nanoparticles with a pHzpc of 8, Tl(I) adsorption increases significantly as the pH rises from 4 to 8. mdpi.com This is because the increasingly negative surface charge enhances the electrostatic attraction of the positively charged Tl⁺ ion. mdpi.comresearchgate.net Above pH 8, the adsorption tends to plateau and may even decrease at very high pH (>10). mdpi.com

For clay minerals like illite, adsorption shows a moderate dependence on pH. Distribution coefficients (Kd) for Tl(I) adsorption on illite were observed to increase with pH in the range of 2.5 to 11. acs.org This pH dependence can be attributed to changes in the illite surface charge and potential alterations to its structure. acs.org

Table 2: Effect of pH on Thallium(I) Adsorption by γ-Alumina Nanoparticles

pH Value Surface Charge of γ-Alumina (pHzpc ≈ 8) Tl(I) Adsorption
< 8 Positive Low (Repulsion of Tl⁺)
≈ 8 Neutral Moderate to High
> 8 Negative High (Attraction of Tl⁺)

Data illustrates the relationship between pH, the surface charge of an adsorbent, and the resulting adsorption of Tl(I). mdpi.com

The presence of other cations in solution can significantly influence the adsorption of Tl(I) through competition for binding sites. acs.org The geochemical similarity between Tl⁺ and alkali metal cations, particularly potassium (K⁺), due to their comparable ionic radii, leads to strong competition. acs.org

Studies on illite have shown that K⁺ and ammonium (B1175870) (NH₄⁺) are potent competitors that effectively reduce Tl(I) uptake, especially at low Tl(I) concentrations where high-affinity sites at the frayed edges of the mineral are dominant. kit.eduacs.org In contrast, cations like sodium (Na⁺) and calcium (Ca²⁺) are much less competitive for these specific, high-affinity sites. acs.orgacs.org For instance, the distribution coefficient for Tl(I) on illite decreases by about 1.5 log units when the background electrolyte is changed from 100 mM Na⁺ to 10 mM K⁺, demonstrating the superior competitive ability of potassium. acs.org This competition is crucial in natural systems, as processes like the application of K⁺ or NH₄⁺ fertilizers can increase their concentration in soil water, potentially leading to the desorption and mobilization of bound thallium. kit.eduacs.org

Table 3: Competitive Effect of Cations on Thallium(I) Adsorption onto Illite

Competing Cation Concentration Effect on Tl(I) Adsorption
Sodium (Na⁺) 100 mM Low competition
Calcium (Ca²⁺) 5 mM Low competition
Potassium (K⁺) 10 mM Strong competition
Ammonium (NH₄⁺) 10 mM Strong competition

This table summarizes the relative strength of common cations in competing with Tl(I) for adsorption sites on illite. acs.orgacs.org

Transport and Mobilization Processes in Geochemical Systems

The transport of thallium through soil, groundwater, and surface water is intrinsically linked to the sorption-desorption processes and its interaction with mobile colloids and dissolved organic matter.

Thallium's mobility in soil and groundwater is generally limited due to its strong adsorption to soil components, particularly micaceous clay minerals and manganese oxides. kit.edunih.gov In many terrestrial environments, thallium is effectively bound within the soil matrix, which restricts its transport. nih.gov However, the fraction of thallium that remains dissolved or becomes desorbed can be transported with percolating water, potentially contaminating groundwater resources. nih.govunits.it

Sequential extraction procedures on contaminated sediments have revealed that a significant portion of thallium can exist in geochemically mobile fractions (e.g., weak-acid-exchangeable, reducible, and oxidizable forms). nih.gov This indicates that under changing environmental conditions, such as fluctuations in redox potential or pH, sequestered thallium could be mobilized. kit.edu For instance, under reducing conditions that might occur during soil waterlogging, the dissolution of manganese oxides could release previously bound thallium. kit.edu

Natural organic matter (NOM), including humic and fulvic acids, is known to influence the transport and binding of many trace metals. nih.govnih.gov However, research indicates that the complexation of Tl(I) with dissolved humic substances is relatively weak. nih.gov Studies using the Donnan Membrane Technique have shown that in typical river and lake waters, Tl-NOM complexes account for only about 15% of the total dissolved Tl(I), with the free Tl⁺ ion being the dominant species. nih.gov In soil solutions, the fraction of Tl(I) bound to NOM remains low, generally below 30%. nih.gov

This low affinity for complexation with dissolved organic matter suggests that, unlike some other heavy metals, NOM plays a less significant role in enhancing the mobility of Tl(I) in most aquatic and soil systems. nih.gov The mobility of thallium is therefore more dominantly controlled by its adsorption-desorption equilibria with mineral surfaces. kit.edu

Abiotic Redox Transformations and Co-precipitation Phenomena

The environmental behavior of thallium is significantly governed by abiotic processes that influence its oxidation state and partitioning between aqueous and solid phases. The transformation between the more mobile and less toxic thallium(I) (Tl(I)) and the less mobile but more toxic thallium(III) (Tl(III)) is a key factor in its environmental fate. nih.govacs.org

The oxidation of Tl(I) to Tl(III) is a critical transformation that can be influenced by various environmental factors, including the presence of oxidizing agents and minerals, pH, and sunlight. nih.govacs.org In aqueous systems, particularly in acidic environments such as acid mine drainage, the redox cycling of iron (Fe) plays a crucial role in mediating the oxidation of Tl(I). nih.govacs.org Studies have shown that under acidic conditions (e.g., pH 3.0), Tl(I) can be completely oxidized to Tl(III). nih.gov This process is often driven by the generation of highly reactive hydroxyl radicals (•OH) from the photoreduction of Fe(III) or its reaction with hydrogen peroxide (H₂O₂). nih.gov

The kinetics of Tl(I) oxidation are significantly affected by the concentration of Fe(III), pH, and the presence of light. nih.gov For instance, in the presence of Fe(III) at pH 3.0, nearly all Tl(I) was oxidized to Tl(III) within 30 minutes when hydrogen peroxide was added, while UV irradiation resulted in an 83.3% conversion to Tl(III) after 70 minutes. acs.org The mechanism involves the generation of hydroxyl radicals, which are potent oxidizing agents for Tl(I). acs.org

Manganese oxides are also powerful natural oxidants for Tl(I). nih.gov In aqueous solutions, Mn(IV) can adsorb Tl(I) through surface complexation and subsequently oxidize it to Tl(III), leading to the formation of Tl₂O₃ precipitates. nih.gov This oxidative precipitation is a significant mechanism for thallium removal from water. nih.gov

Table 1: Factors Influencing the Abiotic Oxidation of Thallium(I) to Thallium(III)

Influencing FactorDescriptionReference
pH Oxidation is more favorable in acidic conditions (e.g., pH 3.0). nih.gov nih.gov
Iron (Fe) Fe(III) acts as a catalyst, especially in the presence of UV light or H₂O₂, by generating hydroxyl radicals that oxidize Tl(I). nih.govacs.org nih.govacs.org
Manganese Oxides Naturally occurring manganese oxides (e.g., Mn(IV)) can directly oxidize Tl(I) to Tl(III), leading to precipitation. nih.gov nih.gov
UV Light Solar irradiation can promote the oxidation of Tl(I) indirectly through the photoreduction of Fe(III). nih.govacs.org nih.govacs.org
**Hydrogen Peroxide (H₂O₂) **Acts as an oxidant, with its effectiveness enhanced by the presence of Fe(III) (Fenton-like reaction). nih.govacs.org nih.govacs.org

The immobilization of thallium(I) in the environment can occur through its incorporation into the crystal lattice of newly forming minerals, a process known as co-precipitation. While thallium(I) carbonate itself is moderately soluble in water, Tl(I) can be sequestered in various other mineral phases. nih.gov

In soils developed from mineralized carbonate rock, thallium has been found in association with secondary minerals formed during the weathering of primary sulfide (B99878) ores. researchgate.netnih.gov Although direct co-precipitation with common carbonate minerals like calcite is not extensively documented, the geochemical environment of carbonate rocks provides conditions for the formation of other Tl-bearing precipitates. For example, synchrotron-based studies have identified Tl(I)-substituted jarosite as a secondary mineral in such soils. researchgate.netnih.gov

Co-precipitation is not limited to carbonate systems. In reducing environments, thallous ions may precipitate as thallium sulfides. nih.gov A significant pathway for Tl(I) immobilization is its co-precipitation with manganese oxides. As Tl(I) is oxidized to Tl(III) on the surface of manganese oxides, it can form precipitates of Tl₂O₃. nih.gov Furthermore, Tl(I) can be incorporated into other secondary sulfate (B86663) minerals, such as dorallcharite and lanmuchangite, which act as temporary sinks for thallium in areas affected by mining. mdpi.com

Table 2: Minerals Involved in the Co-precipitation of Thallium

MineralChemical Formula (Representative)Role in Thallium SequestrationReference
Jarosite KFe₃(SO₄)₂(OH)₆Tl(I) can substitute for potassium (K⁺), leading to the formation of Tl(I)-substituted jarosite. researchgate.netnih.gov researchgate.netnih.gov
Thallium(III) oxide (Avicennite) Tl₂O₃Forms as a precipitate following the oxidation of Tl(I) on mineral surfaces, particularly manganese oxides. nih.govresearchgate.net nih.govresearchgate.net
Dorallcharite TlFe₃(SO₄)₂(OH)₆A secondary sulfate mineral that incorporates Tl(I). mdpi.com mdpi.com
Lanmuchangite TlAl(SO₄)₂·12H₂OA secondary sulfate mineral that incorporates Tl(I). mdpi.com mdpi.com
Illite (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂,(H₂O)]Tl(I) can be taken up by this clay mineral, serving as a retention mechanism in topsoil. researchgate.netnih.gov researchgate.netnih.gov

Environmental Fate Modeling and Prediction of Thallium(I) Hydrogen Carbonate Behavior

Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. researchgate.netrsc.org For thallium(I) hydrogen carbonate, a comprehensive fate model would need to integrate various geochemical processes that govern the speciation, transport, and partitioning of thallium. researchgate.netresearchgate.net

A key component of such a model would be the redox transformation between Tl(I) and Tl(III). nih.govacs.org The model would need to account for the factors that control this transformation, including pH, redox potential (Eh), and the presence of catalysts like iron and manganese oxides. nih.govnih.gov The kinetics of these reactions, as determined in laboratory studies, would be essential input parameters. nih.govacs.org

The model would also need to simulate the partitioning of thallium between the dissolved phase and solid phases. This includes adsorption onto mineral surfaces such as clay minerals and hydrous metal oxides, and co-precipitation with secondary minerals like jarosite and metal oxides. nih.govresearchgate.netnih.govcanada.ca The solubility of thallium compounds, including thallium(I) carbonate, would be another critical parameter. nih.gov

Transport processes, such as advection and dispersion in surface water and groundwater, would be coupled with these geochemical reactions. The model could predict the spatial and temporal distribution of thallium species under different environmental scenarios, such as in the vicinity of mining operations or industrial discharges. mdpi.comcanada.ca

Challenges in developing accurate models for thallium(I) hydrogen carbonate include the need for better methods to estimate partition coefficients for ionizable chemicals and a more detailed understanding of bioavailability. rsc.org Despite these challenges, environmental fate models are valuable for understanding the long-term impacts of thallium releases and for developing effective remediation strategies. researchgate.net

Advanced Analytical Methodologies for Thallium I Hydrogen Carbonate Characterization and Quantification in Environmental Matrices

Elemental Analysis for Total Thallium Content

Determining the total concentration of thallium is the primary step in assessing environmental contamination. Two widely used spectrometric techniques for this purpose are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and robust technique for determining the total thallium content in environmental samples. nih.gov It is capable of detecting elements at concentrations ranging from sub-parts-per-trillion to percent levels. dtic.mil The method involves introducing a sample, typically after acid digestion, into an argon plasma, which ionizes the thallium atoms. nih.gov These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

Research Findings: ICP-MS has been successfully employed for the determination of thallium in various environmental matrices, including soils, winter rapeseeds, and aqueous solutions. dtic.miltandfonline.com Studies have demonstrated the method's high sensitivity, with detection limits as low as 0.2 pg/mL (or 0.02 ng/g after accounting for sample dilution). researchgate.net For instance, in a study analyzing thallium in rodent plasma, the lower limit of quantitation (LLOQ) was established at 1.25 ng Tl/mL, with a limit of detection (LOD) of 0.0370 ng Tl/mL. nih.gov The use of internal standards like lutetium, bismuth, and indium can improve the accuracy and precision of the measurements. tandfonline.com

ParameterValueMatrixSource
Limit of Detection (LOD)0.0370 ng/mLRodent Plasma nih.gov
Lower Limit of Quantitation (LLOQ)1.25 ng/mLRodent Plasma nih.gov
Linear Calibration Range1.25 - 500 ng/mLRodent Plasma nih.gov
Limit of Detection (LOD)0.2 pg/mLAqueous researchgate.net

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is another powerful technique for quantifying total thallium. youtube.comresearchgate.net In AAS, a sample is atomized, and the amount of light absorbed by the ground-state thallium atoms at a characteristic wavelength is measured. The concentration of thallium is proportional to the amount of light absorbed. Graphite (B72142) furnace AAS (GF-AAS) is a particularly sensitive variation of this technique. nemi.gov

Research Findings: AAS methods have been developed for the analysis of thallium in water and soil samples. youtube.comnemi.gov For water analysis, a method using a graphite furnace can detect thallium concentrations as low as 1 µg/L. nemi.gov For soil analysis, a flame AAS method following acid digestion and solvent extraction has a detection limit of 0.02 mg/kg. nih.gov Another flame AAS method coupled with anion-exchange enrichment reported a detection limit of 0.04 µg/g. nih.gov

MethodDetection LimitMatrixSource
Graphite Furnace AAS1 µg/LWater nemi.gov
Flame AAS with Solvent Extraction0.02 mg/kgSoil nih.gov
Flame AAS with Anion-Exchange0.04 µg/gSoil nih.gov

Speciation Analysis Techniques for Thallium(I) and Thallium(III) in Aqueous and Solid Samples (excluding biological)

The toxicity and environmental fate of thallium are highly dependent on its oxidation state. Thallium exists primarily in two oxidation states in the environment: the more stable Tl(I) and the more toxic Tl(III). speciation.net Therefore, speciation analysis is crucial for a comprehensive environmental risk assessment.

Chromatographic Separation Coupled with Spectrometry (e.g., IC-ICP-MS)

Combining a separation technique like ion chromatography (IC) with a sensitive detector like ICP-MS allows for the effective speciation of Tl(I) and Tl(III). news-medical.net In this hyphenated technique, the different thallium species are first separated based on their interactions with an ion-exchange column. The eluent from the column is then directly introduced into the ICP-MS for quantification of each species.

Research Findings: IC-ICP-MS has been successfully applied to the speciation of thallium in water samples. news-medical.net By using a mobile phase containing diethylenetriaminepentaacetic acid (DTPA), Tl(III) forms a complex that can be separated from Tl(I). speciation.net One study demonstrated the separation of Tl(I) and a Tl(III)-DTPA complex with a retention time of approximately 350 seconds for the Tl(III) complex. news-medical.net Another study optimized the separation using anion exchange chromatography and achieved limits of detection of 3 and 6 ng/L for Tl(I) and Tl(III), respectively, within a 10-minute chromatographic run. speciation.net

Electrochemical Methods, such as Anodic Stripping Voltammetry (ASV)

Anodic Stripping Voltammetry (ASV) is an electrochemical technique with excellent sensitivity for trace metal analysis, including thallium. frtr.gov The method involves two steps: a deposition step where thallium ions in the sample are reduced and preconcentrated onto a working electrode (often a mercury or bismuth film electrode), followed by a stripping step where the potential is scanned in the positive direction, causing the deposited thallium to be re-oxidized, generating a current peak whose height or area is proportional to the concentration. nih.govlibretexts.org A key advantage of ASV is its ability to differentiate between different oxidation states of a metal. frtr.gov

Research Findings: ASV has been shown to be a highly effective method for determining Tl(I) in aqueous solutions. nih.gov The use of a Nafion/mercury film electrode can achieve a detection limit of 0.01 ppb (µg/L) with a 5-minute preconcentration time. nih.gov The presence of a complexing agent like EDTA can effectively eliminate interferences from other metal ions such as lead and cadmium. nih.gov More recent developments using a bismuth-plated, gold-based microelectrode array have pushed the limit of detection down to 8 × 10⁻¹¹ mol L⁻¹ for a 180-second deposition time. nih.gov

ElectrodeDeposition TimeDetection LimitLinear RangeSource
Nafion/mercury film2 min-0.05-100 ppb nih.gov
Nafion/mercury film5 min0.01 ppb- nih.gov
Bismuth-plated gold microelectrode array120 s-5 × 10⁻¹⁰ - 5 × 10⁻⁷ mol L⁻¹ nih.gov
Bismuth-plated gold microelectrode array180 s8 × 10⁻¹¹ mol L⁻¹2 × 10⁻¹⁰ - 2 × 10⁻⁷ mol L⁻¹ nih.gov

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides information about the oxidation state and local coordination environment of a specific element in a sample. mdpi.com The technique involves measuring the absorption of X-rays by an element as a function of energy. The resulting spectrum has distinct features, including the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The position and features of the absorption edge in the XANES region are sensitive to the oxidation state of the absorbing atom. researchgate.netdntb.gov.ua

Research Findings: XAS, particularly XANES, has been utilized to distinguish between Tl(I) and Tl(III) in various materials. researchgate.net The LIII absorption edge of thallium shows distinct differences between its monovalent and trivalent compounds. researchgate.net For instance, the spectra of Tl₂O₃, a trivalent thallium compound, show features that can be used to identify the presence of Tl³⁺ ions in other materials. researchgate.net By comparing the XANES spectra of unknown samples to those of known thallium standards, the oxidation state and even the coordination geometry (e.g., octahedral configuration) of thallium in the sample can be determined. researchgate.netnih.gov This technique is invaluable for understanding the chemical form of thallium in complex environmental matrices without the need for extraction or dissolution.

Advanced Structural Characterization in Environmental Samples

The accurate identification and structural analysis of thallium(I) hydrogen carbonate in environmental matrices are paramount for understanding its fate, transport, and toxicity. Advanced microscopic techniques provide the necessary resolution and analytical capabilities to characterize thallium-bearing solid phases at the micro and nanoscale.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Solid Phases

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is a powerful combination for the morphological and elemental analysis of solid environmental samples containing thallium compounds. SEM provides high-resolution images of the sample's surface, revealing the size, shape, and texture of particles, while EDS identifies the elemental composition of specific areas on the sample.

This technique is particularly useful for examining scale encrustations from water pipelines, industrial residues, or soil particles suspected of thallium contamination. researchgate.net For instance, in the analysis of scale from a water pipeline affected by thallium contamination, SEM can reveal the physical structure of the deposits, while EDS analysis provides a semi-quantitative elemental breakdown. researchgate.net

Research Findings:

A study characterizing scale from a thallium-contaminated water pipeline in Pietrasanta, Italy, utilized SEM-EDS to identify the composition of the encrustation. researchgate.net The analysis revealed the presence of thallium along with other elements, indicating the incorporation of thallium into the solid matrix of the pipe scale.

Table 1: Example of SEM-EDS Elemental Analysis of a Thallium-Contaminated Environmental Sample

ElementWeight %
Carbon (C)15.2
Oxygen (O)45.1
Silicon (Si)8.5
Calcium (Ca)20.3
Manganese (Mn)5.7
Iron (Fe)3.1
Thallium (Tl) 2.1
Source: Synthesized data based on findings for illustrative purposes.

This data demonstrates the capability of EDS to detect thallium within a complex environmental matrix, providing crucial information for assessing contamination sources and remediation strategies. The high-resolution imaging from SEM, in conjunction with this elemental data, allows researchers to visualize how thallium(I) hydrogen carbonate might be distributed, for example, as discrete particles or as a coating on other mineral phases.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of materials at the atomic and molecular scale. researchgate.net This makes it an invaluable tool for investigating the crystal structure, morphology, and even the elemental composition of individual nanoparticles of thallium compounds. researchgate.netyoutube.com

When analyzing environmental samples, TEM can identify the specific crystalline form of thallium(I) hydrogen carbonate, distinguish it from other thallium species (like oxides or sulfides), and observe its association with other nanoparticles or organic matter. youtube.com Environmental TEM (ETEM) is a specialized form of this technique that allows for the observation of samples in a gaseous or liquid environment, providing insights into the dynamic behavior of thallium compounds under conditions that mimic their natural setting. youtube.com For example, ETEM could be used to study the dissolution of thallium(I) hydrogen carbonate particles in water or their reaction with atmospheric gases. youtube.com

Key applications of TEM in this context include:

High-Resolution Imaging: Resolving the crystal lattice of thallium(I) hydrogen carbonate, which can confirm its identity and reveal structural defects.

Nanobeam Diffraction (NBD): Obtaining diffraction patterns from individual nanoparticles to determine their crystal structure. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy Loss Spectroscopy (EELS): When attached to a TEM, these detectors can provide elemental and chemical state information with very high spatial resolution. researchgate.net

Quality Assurance and Quality Control in Environmental Thallium Analysis

Ensuring the reliability and accuracy of analytical data is critical in environmental monitoring. A robust Quality Assurance/Quality Control (QA/QC) program is essential for all stages of thallium analysis, from sample collection to final data reporting. researchgate.netresearchgate.net This framework is designed to minimize errors and provide a quantitative measure of data quality. researchgate.net

Key components of a QA/QC program for thallium analysis include:

Method Validation: Before routine use, any analytical method for thallium must be thoroughly validated to demonstrate its suitability. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Certified Reference Materials (CRMs): Analyzing CRMs with a known, certified concentration of thallium is the most direct way to assess the accuracy of an analytical method. researchgate.netresearchgate.net The results obtained for the CRM should fall within the certified range.

Laboratory Control Samples (LCS): An LCS is a clean sample matrix (like deionized water or clean sand) spiked with a known amount of thallium. epa.gov It is processed alongside field samples to monitor the performance of the entire analytical procedure and demonstrate that the laboratory's system is in control. epa.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of thallium is added to a subset of actual field samples. epa.gov The recovery of the spike is calculated to assess potential matrix effects—interferences from other components in the sample that can suppress or enhance the thallium signal. nih.gov The duplicate analysis provides a measure of method precision in the specific sample matrix. epa.gov

Method Blanks: A sample containing none of the analyte of interest (e.g., ultrapure water) is processed and analyzed in the same manner as the field samples. epa.gov This is done to check for contamination from reagents, glassware, or the laboratory environment.

Inter-laboratory Comparisons: Participating in proficiency testing or round-robin studies, where the same sample is analyzed by multiple laboratories, provides an external check on a laboratory's performance.

Table 2: Example of Method Validation Parameters for Thallium Analysis by ICP-MS

QC ParameterAcceptance CriteriaExample Finding
Correlation Coefficient (R²) > 0.9990.9995
Method Limit of Detection (MLOD) Reportable0.01 µg/kg
Accuracy (Spike Recovery) 80 - 120%95.7%
Precision (Relative Standard Deviation) < 15%6.8%
Source: Data synthesized from findings in validation studies for illustrative purposes. nih.govnih.gov

Adherence to these QA/QC protocols ensures that data on thallium(I) hydrogen carbonate concentrations in environmental samples are defensible, comparable, and suitable for risk assessment and regulatory purposes. researchgate.netinchem.org

Theoretical and Computational Chemistry Studies on Thallium I Hydrogen Carbonate and Its Aqueous Complexes

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or ionic compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a compound like thallium(I) hydrogen carbonate, DFT would be employed to determine its most stable geometric arrangement (geometry optimization) and its total electronic energy.

The process involves selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set that accurately describes the electron orbitals of each atom. Due to thallium's large number of electrons and the importance of relativistic effects in heavy elements, basis sets incorporating effective core potentials (ECPs) are essential. These ECPs replace the core electrons with a potential, significantly reducing computational expense while retaining accuracy for the valence electrons, which are crucial for chemical bonding. youtube.com The 6s electrons of thallium are relativistically stabilized, an effect known as the "inert pair effect," which makes the +1 oxidation state stable. wikipedia.org DFT calculations can effectively model this phenomenon.

The geometry optimization process would start with an initial guess of the atomic positions and iteratively adjust them to find the minimum energy structure. For TlHCO₃, this would involve determining the Tl-O bond lengths and angles between the thallium cation and the hydrogen carbonate anion. The interaction is expected to be primarily ionic, a characteristic seen in other thallium-based perovskites where the Tl-F bond is mainly ionic. researchgate.net

Table 1: Representative Theoretical Parameters for TlHCO₃ Geometry Optimization

ParameterPredicted Value RangeBasis Set/Functional Example
Tl-O Bond Length (Å)2.80 - 3.20LANL2DZ (ECP) / B3LYP
O-C-O Angle (°)115 - 1206-311+G(d,p) for HCO₃⁻
C-O(H) Bond Length (Å)1.34 - 1.386-311+G(d,p) for HCO₃⁻
C=O Bond Length (Å)1.24 - 1.286-311+G(d,p) for HCO₃⁻

Note: These are predicted values based on typical ionic radii and DFT calculations on analogous systems. The table is for illustrative purposes.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Once the geometry is optimized, the electronic structure can be analyzed in detail. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and the energy required for electronic excitation.

For an ionic compound like TlHCO₃, the HOMO is expected to be localized on the electron-rich hydrogen carbonate anion, specifically on the oxygen atoms. The LUMO would likely be centered on the thallium(I) cation, corresponding to its empty 6p orbitals. The electron density distribution, which can be visualized through computational software, would show a clear transfer of electron density from the thallium atom to the hydrogen carbonate unit, confirming the ionic nature of the bonding. Natural Bond Orbital (NBO) analysis could further quantify this charge transfer and describe the bonding in terms of localized orbitals. mdpi.com

Molecular Dynamics (MD) Simulations of Thallium(I) Hydrogen Carbonate in Solution

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time, making them ideal for investigating substances in solution.

Solvation Shell Dynamics and Ion-Solvent Interactions

MD simulations of TlHCO₃ in water would model the interactions between the Tl⁺ and HCO₃⁻ ions and the surrounding water molecules. These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. For accurate results, particularly for a heavy ion like Tl⁺, these force fields can be derived from quantum mechanical calculations (ab initio MD) or through a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach.

A QM/MM simulation of the hydrated Tl⁺ ion has shown that it is a potent "structure-breaker," meaning it disrupts the hydrogen-bonding network of water. researchgate.net The simulations revealed a dynamic first hydration shell with two distinct Tl-O distances (2.79 Å and 3.16 Å) and a very short mean residence time for water molecules in this shell (1.3 ps). researchgate.net This indicates a weak interaction between the Tl⁺ ion and water, which would also be expected in a solution of thallium(I) hydrogen carbonate. The hydrogen carbonate ion, in contrast, would act as a hydrogen bond acceptor and donor, interacting more structuredly with the surrounding water molecules.

Inter-ionic Interactions with Carbonate and Other Anions

In a solution containing thallium(I) hydrogen carbonate, MD simulations can also be used to study the interactions between the Tl⁺ cations and the HCO₃⁻ anions, as well as any other ions present. The potential of mean force (PMF) can be calculated to understand the thermodynamics of ion pairing. Given the structure-breaking nature of Tl⁺, it is likely that solvent-separated ion pairs are more common than direct contact ion pairs in dilute solutions. The bicarbonate ligand is known to bind to metal ions in a unidentate fashion. wikipedia.org Simulations could explore the competition between water molecules and bicarbonate ions for a place in the coordination sphere of the thallium(I) ion.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

For thallium(I) hydrogen carbonate, one of the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) spectroscopy, specifically for the ²⁰⁵Tl nucleus. Due to the large relativistic effects and spin-orbit coupling associated with thallium, specialized computational approaches are necessary. researchgate.net Relativistic DFT calculations, using methods like the Zeroth-Order Regular Approximation (ZORA), have been shown to successfully predict ²⁰⁵Tl NMR chemical shifts. researchgate.net Such calculations for TlHCO₃ would be sensitive to the coordination environment of the thallium ion, making it possible to distinguish between different solvated species or ion pairs in solution.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. For TlHCO₃, this would allow for the assignment of specific vibrational modes, such as the C-O stretches of the bicarbonate ion and the low-frequency modes corresponding to the Tl-O ionic bond vibration. researchgate.netnih.gov

Table 2: Predicted Spectroscopic Data for TlHCO₃

Spectroscopy TypeParameterPredicted Value/RegionComputational Method
²⁰⁵Tl NMRChemical Shift (δ)Highly dependent on solvent and concentrationZORA-DFT
Infrared (IR)C=O Stretch (cm⁻¹)~1650 - 1700DFT (e.g., B3LYP)
Infrared (IR)O-C-O Stretch (cm⁻¹)~1300 - 1400DFT (e.g., B3LYP)
RamanTl⁺---O Stretch (cm⁻¹)< 200DFT (e.g., B3LYP)

Note: These are illustrative predictions. Actual values would require specific, high-level computations.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for the characterization of molecular structures. cardiff.ac.ukarxiv.org Computational chemistry enables the prediction of the vibrational spectra of molecules, which can aid in the interpretation of experimental data and the understanding of bonding within the molecule. cardiff.ac.ukarxiv.org

For thallium(I) hydrogen carbonate, density functional theory (DFT) would be a suitable method for calculating its vibrational frequencies. nih.govscience.gov Such calculations would involve optimizing the geometry of the thallium(I) cation, the hydrogen carbonate anion, and any relevant aqueous complexes. Following geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the vibrational frequencies and their corresponding IR and Raman intensities. arxiv.org

A hypothetical computational study on thallium(I) hydrogen carbonate would likely predict the characteristic vibrational modes of the hydrogen carbonate ion, such as the O-H stretch, C=O stretch, C-O stretches, and various bending modes. The presence of the thallium(I) cation would be expected to influence the vibrational frequencies of the hydrogen carbonate anion due to ionic interactions. The table below illustrates typical vibrational modes for the hydrogen carbonate ion that would be investigated in such a computational study.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretch3000 - 3600Stretching of the hydroxyl bond.
C=O Stretch1650 - 1750Stretching of the carbon-oxygen double bond.
Asymmetric CO₂ Stretch1300 - 1400Asymmetric stretching of the two single C-O bonds.
Symmetric CO₂ Stretch1000 - 1100Symmetric stretching of the two single C-O bonds.
In-plane O-H Bend1200 - 1450Bending of the O-H bond within the plane of the ion.
Out-of-plane O-H Bend800 - 950Bending of the O-H bond out of the plane of the ion.
OCO Bend600 - 700Bending of the O-C-O angle.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and environment of atomic nuclei. Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, making it amenable to NMR studies. researchgate.net However, thallium chemical shifts are known to be highly sensitive to the chemical and physical environment, which can make referencing and interpretation challenging. researchgate.net

Computational methods, particularly those based on DFT, have become increasingly popular for predicting NMR chemical shifts. nih.gov These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure around the nucleus. For thallium(I) hydrogen carbonate in an aqueous solution, computational models would need to account for the solvent effects to accurately predict the chemical shifts of ²⁰⁵Tl, ¹³C, and ¹H.

While specific NMR chemical shift predictions for thallium(I) hydrogen carbonate are not available in the reviewed literature, the methodology for such a study would involve:

Geometry Optimization: Optimizing the structure of the thallium(I) hydrogen carbonate ion pair and its solvated clusters.

Magnetic Shielding Calculation: Calculating the magnetic shielding tensors for the nuclei of interest (²⁰⁵Tl, ¹³C, ¹H) using a suitable quantum chemical method.

Chemical Shift Determination: Referencing the calculated shielding tensors to a standard compound to obtain the chemical shifts.

Recent advancements in machine learning have also shown promise in accurately predicting proton NMR chemical shifts, sometimes outperforming traditional quantum mechanical calculations in terms of speed and accuracy for complex molecules. nih.govresearchgate.net

The following table provides a hypothetical overview of the kind of data that would be generated from a computational study on the NMR chemical shifts of thallium(I) hydrogen carbonate.

NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
²⁰⁵TlHighly variableSolvation, ion pairing, concentration, temperature researchgate.net
¹³C160 - 170Protonation state, hydrogen bonding
¹H~8 - 10Hydrogen bonding with solvent and other ions

Computational Modeling of Thallium(I) Interaction with Mineral Surfaces and Organic Matter

The environmental fate and transport of thallium are largely controlled by its interactions with mineral surfaces and organic matter in soils and sediments. nih.gov Computational modeling plays a crucial role in understanding these interactions at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Studies have shown that thallium(I) adsorbs strongly to various minerals, particularly clay minerals like illite (B577164) and other phyllosilicates. nih.govacs.org Computational models, often employing quantum chemical and force field methods, have been used to quantify the strength of these interactions. iitm.ac.in For example, molecular modeling can be used to calculate the interaction energy between the thallium(I) ion and specific sites on a mineral surface. iitm.ac.in

The interaction of thallium(I) with mineral surfaces is often modeled as a cation exchange process, where Tl⁺ competes with other cations such as Na⁺, K⁺, NH₄⁺, and Ca²⁺ for adsorption sites. acs.org The high affinity of thallium(I) for certain sites on illite has been successfully described using a 3-site cation exchange model. acs.org

Computational studies have also investigated the interaction of thallium with organic matter. For instance, the adsorption of thallium(I) by nanocellulose bioadsorbents has been studied, with the primary interaction mechanism being the electrostatic attraction between the positively charged thallium ions and the negatively charged carboxylate groups on the nanocellulose surface. nih.gov

The following table summarizes key findings from computational modeling studies on the interaction of thallium(I) with various surfaces.

Interacting SurfaceKey Findings from Computational ModelingPrimary Interaction Mechanism
Illite and other PhyllosilicatesStrong adsorption of Tl(I), with an affinity between that of Rb⁺ and Cs⁺. acs.org Adsorption can be described by multi-site cation exchange models. acs.orgCation exchange at planar sites and frayed edge sites. acs.org
Titanium-Iron Magnetic AdsorbentThe adsorption mechanism is proposed as a surface complexation process where Tl(I) ions bind to deprotonated hydroxyl groups on the adsorbent surface. nih.govSurface complexation. nih.gov
NanocelluloseFloc formation is initiated due to the electrostatic interaction between the COO⁻ groups on the nanocellulose and Tl(I) ions. nih.govElectrostatic interaction. nih.gov
Quartz and Gold SurfacesThallium is highly sensitive to oxygen and water, readily forming TlOH which interacts weakly with both quartz and gold surfaces. ornl.govAdsorption of TlOH. ornl.gov

These computational studies are essential for developing predictive models of thallium's behavior in the environment and for designing effective remediation strategies for thallium-contaminated sites.

Redox Chemistry and Chemical Reactivity of Thallium I Species in Non Biological Contexts

Oxidation Kinetics of Thallium(I) to Thallium(III) by Various Oxidants

The oxidation of the toxic heavy metal thallium(I) is a critical process for its removal from water and wastewater. nih.gov Common oxidants like permanganate (B83412) and hypochlorite (B82951) are employed for this purpose, and their kinetics are highly dependent on environmental conditions such as pH. nih.govsigmaaldrich.com

Oxidation by Permanganate (KMnO₄):

The kinetics of Tl(I) oxidation by potassium permanganate are strongly pH-dependent. nih.govnih.gov Under alkaline conditions (pH 8–10), the reaction exhibits second-order kinetics. nih.govnih.gov In this pH range, the primary reactive thallium species is thallium(I) hydroxide (B78521) (TlOH), which is significantly more reactive than the free Tl⁺ ion. nih.govacs.org The reaction can be described as first-order with respect to both Tl(I) and KMnO₄. acs.org A two-electron transfer mechanism has been proposed for these alkaline conditions. nih.govnih.gov

In contrast, under acidic conditions (pH 4–6), the reaction mechanism shifts and is characterized by autocatalysis. nih.govnih.gov The reaction starts slowly and then accelerates over time, a phenomenon attributed to the in-situ formation of manganese dioxide (MnO₂), which acts as a catalyst. nih.gov

Thallium(I) SpeciesOxidantSecond-Order Rate Constant (k)Conditions
Tl⁺Permanganate3.53 M⁻¹ s⁻¹pH 7-10, 25 °C
TlOHPermanganate2.35 × 10⁵ M⁻¹ s⁻¹pH 7-10, 25 °C

Table 1: pH-Dependent Rate Constants for the Oxidation of Thallium(I) Species by Permanganate. Data sourced from Environmental Science & Technology. acs.org

Oxidation by Hypochlorite (HOCl):

The oxidation of Tl(I) by hypochlorite is also influenced by pH, but in the opposite manner to permanganate. The reaction rate distinctively decreases as the pH increases. nih.govsigmaaldrich.com This suggests that protonated chlorine species may be the primary active oxidants. nih.gov The reaction is generally considered to be first-order with respect to Tl(I); however, the reaction order with respect to HOCl is variable. nih.govsigmaaldrich.com

Catalysts can significantly influence the rate of Tl(I) oxidation.

Manganese Dioxide (MnO₂): MnO₂ has a pronounced catalytic effect on the oxidation of Tl(I). In the oxidation by permanganate under acidic conditions, MnO₂ formed during the reaction acts as an autocatalyst, accelerating the process. nih.govnih.gov MnO₂ also demonstrates significant catalysis in the oxidation of Tl(I) by hypochlorite. nih.gov This effect is primarily attributed to the presence of vacancies on the MnO₂ surface that serve as active sites for the sorption of thallium ions. nih.govsigmaaldrich.com

Halides (Bromide and Chloride): Halide ions can also act as catalysts. Bromide (Br⁻), even at environmental concentrations, has a significant catalytic effect on the oxidation of Tl(I) by permanganate, particularly at acidic pH levels (4.0–7.0). nih.gov This enhanced rate is driven by a combination of autocatalysis mediated by MnO₂ and a fast oxidation pathway involving in-situ formed bromine species. nih.gov Similarly, bromide acts as a catalyst in the oxidation of Tl(I) by hypochlorite across a broad pH range (5.0-9.5). wikipedia.org In the oxidation of Tl(I) by manganese(III), the reaction does not proceed unless a catalyst like chloride (Cl⁻) or manganese dioxide is present. libretexts.org

Reduction Chemistry of Thallium(I) (if applicable)

Thallium(I) is the more stable oxidation state in aqueous solutions. Consequently, the reduction chemistry of thallium predominantly involves the reduction of thallium(III) to thallium(I). The reduction of Tl(I) to its metallic form, Tl(0), is less common as Tl(I) is a weak oxidant.

The standard reduction potentials illustrate the relative oxidizing strengths of the different thallium species. The reduction of Tl(III) to Tl(I) has a large positive potential, indicating it is a favorable reaction and that Tl(III) is a strong oxidizing agent. chegg.com Conversely, the reduction of Tl(I) to Tl(s) has a negative standard potential, signifying that Tl(I) is a relatively poor oxidant and its reduction requires a sufficiently strong reducing agent. av8n.com

Reduction Half-ReactionStandard Reduction Potential (E°)
Tl³⁺ + 2e⁻ ⇌ Tl⁺+1.25 V
Tl⁺ + e⁻ ⇌ Tl(s)-0.34 V
Tl³⁺ + 3e⁻ ⇌ Tl(s)+0.742 V

Table 2: Standard Reduction Potentials for Thallium Species. Data sourced from Chemistry LibreTexts and other sources. libretexts.orgchegg.comav8n.comlibretexts.org

The reduction of Tl(III) to Tl(I) can be achieved by various reagents, including sulfur dioxide and hydrogen sulfide (B99878). libretexts.org

Participation of Thallium(I) Hydrogen Carbonate in Precipitation/Dissolution Reactions

The compound specified, "hydrogen carbonate;thallium(1+)," corresponds to thallium(I) bicarbonate (TlHCO₃). However, chemical databases such as PubChem often list "Thallium hydrogen carbonate" as a synonym for dithallium carbonate, Tl₂CO₃. nih.gov The available experimental data primarily concerns the properties of thallium(I) carbonate.

Thallium(I) carbonate is unusual among heavy metal carbonates for its moderate solubility in water. wikipedia.org Its solubility is reported as 5.2 grams per 100 mL at 25°C. nih.govwikipedia.org It is produced by reacting thallium(I) hydroxide with carbon dioxide. wikipedia.org Another formation route involves the prolonged storage of thallium metal under water with access to air, which results in the formation of Tl₂CO₃ crystals on the metal surface. nih.gov

Like other carbonates, it reacts with acids to produce a thallium(I) salt and carbon dioxide. wikipedia.org Due to its solubility, precipitating Tl(I) from a solution as a carbonate is generally not an effective removal method. In reducing environments, Tl(I) is more likely to precipitate as thallium(I) sulfide (Tl₂S), which is poorly soluble. nih.govpilgaardelements.com Other thallium(I) salts, such as thallium(I) chloride (TlCl), are also sparingly soluble and can be formed in precipitation reactions. wikipedia.orgwebelements.com

Role of Thallium(I) and Thallium(III) Redox Couple in Environmental Cycling

The redox couple between Tl(I) and Tl(III) is a key factor governing the mobility, fate, and toxicity of thallium in the environment. wikipedia.org The speciation of thallium is heavily influenced by the redox potential (Eh) and pH of the surrounding medium. researchgate.net

Under oxidizing conditions, the more soluble and mobile Tl(I) can be converted to Tl(III). Tl(III) can subsequently precipitate as insoluble thallium(III) hydroxide, Tl(OH)₃, particularly under weakly acidic to alkaline conditions, which can limit its transport in water systems. researchgate.net Manganese oxides, which are common in soils and sediments, play a crucial role in this process by adsorbing and catalyzing the oxidation of Tl(I) to Tl(III). researchgate.net

Conversely, under anoxic or reducing conditions, such as those found in some groundwater or sediments, Tl(I) is the dominant species. In the presence of sulfur, Tl(I) can precipitate as insoluble thallium(I) sulfide, effectively immobilizing the thallium. nih.gov The transformation of manganese oxides under reducing conditions can also lead to the remobilization of previously adsorbed thallium. Therefore, the environmental cycling of thallium is intricately linked to the biogeochemical cycles of other elements, particularly manganese and sulfur.

Potential Research Applications in Advanced Materials and Abatement Technologies Non Biological

Development of Adsorbents for Thallium(I) Removal from Industrial Effluents and Water Sources

The adsorption method is a widely used technique for removing thallium from water due to its potential for high treatment depth and large adsorption capacity. nih.gov The process can involve physical adsorption, which relies on the porous structure of the material, or chemical adsorption, which is determined by the surface chemistry. nih.gov While traditional adsorbents like biochar and activated carbon have shown limited performance for thallium removal, research has increasingly focused on developing novel, high-efficiency materials. nih.gov

A variety of advanced materials have been synthesized and investigated for their potential to remove thallium(I) from aqueous solutions. Metal oxides, in particular, have garnered significant attention due to their variable size and shape, abundance of surface active sites, and economic viability. nih.gov

Metal Oxides : Different synthesis methods can produce metal oxides with varying physicochemical properties, such as specific surface area, morphology, and lattice structure, which in turn affect their thallium removal mechanism and performance. nih.gov

Manganese Oxides : Materials based on manganese dioxide have been shown to remove thallium through a mechanism involving the hydroxylation of the surface and the formation of Mn-O surface complexes. nih.gov In this process, Tl(I) is oxidized to Tl(III) and subsequently adsorbed. nih.gov

Titanium Oxides : Titanium carbonate nanotubes, prepared via hydrothermal synthesis, possess a large specific surface area and can remove thallium through ion exchange (Tl⁺ for Na⁺ or H⁺) and co-precipitation after Tl⁺ is oxidized to Tl³⁺. nih.gov A magnetic adsorbent, rGO-Fe₃O₄@TiO₂, was synthesized where abundant hydroxyl groups on the nano-sized TiO₂ particles served as the primary adsorptive sites for Tl(I) ions. researchgate.net

Iron Oxides : A magnetic nano-composite using graphene oxide (rGO-Fe₃O₄@TiO₂) has been developed for the effective removal of thallium(I), allowing for easy magnetic separation after treatment. researchgate.net

Alumina (B75360) Nanoparticles : Gamma-alumina nanoparticles (γANPs) have been investigated for the removal of Tl(I) at low concentrations. The removal efficiency was found to be highly dependent on the adsorbent dose, with an increase from 0% to over 95% as the dose increased, owing to the greater availability of active adsorption sites. mdpi.com

Carbon-Based Materials : Carbon nanotubes (CNTs) have been explored for heavy metal removal due to their high adsorption capacity and large surface area. researchgate.net Activated carbon prepared from materials like apricot nucleus shells has also been studied as a low-cost adsorbent for Tl(I). researchgate.net

Ionic Liquid-Impregnated Supports : Adsorbents have been created by impregnating an ionic liquid (1-n-hexyl-3-methylimidazolium chloride) onto a solid support like Florisil. bioline.org.br This combines the structural properties of the support (high surface area, ordered pores) with the advantages of the ionic liquid to enhance Tl(I) removal. bioline.org.br

To understand the efficiency and mechanism of thallium(I) adsorption, researchers conduct isotherm and kinetic studies. Adsorption isotherms describe the equilibrium relationship between the concentration of Tl(I) in the solution and the amount adsorbed on the material's surface, while kinetic models describe the rate of adsorption.

Adsorption Kinetics : Kinetic studies reveal how quickly adsorption occurs. For many novel adsorbents, the process is rapid. For instance, a magnetic adsorbent rGO-Fe₃O₄@TiO₂ achieved about 50% of its ultimate adsorbed amount within the first 10 minutes. researchgate.net Similarly, adsorption equilibrium was reached within 30 minutes for an activated carbon made from apricot shells. researchgate.net The pseudo-second-order kinetic model often provides a better correlation for Tl(I) adsorption than the pseudo-first-order model, suggesting that the rate-limiting step is chemisorption. researchgate.netresearchgate.net

Adsorption Isotherms : Isotherm models help to quantify the maximum adsorption capacity of a material.

The Langmuir model , which assumes monolayer adsorption on a homogeneous surface, was found to be appropriate for describing thallium removal by a zero-valent iron-manganese composite (3-ZVIMn), which exhibited a maximum adsorption capacity of 990 mg/g. nih.gov

The Freundlich model is often used to describe adsorption on heterogeneous surfaces. researchgate.net

The Temkin isotherm has also been applied to model adsorption equilibrium data. researchgate.net

The pH of the solution is a critical factor influencing adsorption. For many materials, including γ-alumina and rGO-Fe₃O₄@TiO₂, Tl(I) removal is significantly enhanced at higher pH values, which is often attributed to increased electrostatic attraction between the positive Tl(I) ions and a negatively charged adsorbent surface. researchgate.netresearchgate.net

Table 1: Adsorption Parameters for Various Thallium(I) Adsorbents

Adsorbent MaterialBest-Fit Isotherm ModelMaximum Adsorption Capacity (mg/g)Best-Fit Kinetic ModelOptimal pHReference
Magnetic Adsorbent (rGO-Fe₃O₄@TiO₂)Langmuir141.8Pseudo-second-order>7.0 (enhanced with increasing pH) researchgate.net
Titanium‑Iron Magnetic Nano-adsorbentLangmuir111.3Pseudo-second-order7.0 researchgate.net
Zero-Valent Iron-Manganese (3-ZVIMn)Langmuir990Not Specified10 nih.gov
γ-Alumina NanoparticlesNot SpecifiedNot SpecifiedNot Specified8-10 researchgate.net
Activated Carbon (from Apricot Nucleus)Not SpecifiedNot SpecifiedPseudo-second-order~9 researchgate.net

Thallium(I) Compounds in Material Synthesis (e.g., semiconductors, optical materials)

Thallium(I) compounds are utilized in the synthesis of specialized materials, particularly for the electronics and optics industries. chemimpex.comwikipedia.org The unique electronic properties of thallium, which is less electropositive than alkali metals, can lead to less ionic character in the resulting compounds. sciencedaily.comepj.org This may contribute to lower electrical resistivities and higher carrier mobilities, which are desirable traits for semiconductor materials. sciencedaily.comepj.org

Semiconductors : Thallium compounds are used in the fabrication of certain semiconductors. chemimpex.com For example, thallium(I) sulfide's electrical conductivity changes upon exposure to infrared light, making it useful in photoresistors. wikipedia.org Doping selenium semiconductors with trace amounts of thallium improves their performance in devices like selenium rectifiers. wikipedia.org Thallium-containing chalcogenides such as Tl₂CdGeSe₄ and Tl₂CdSnSe₄ have been investigated as promising semiconducting materials for optoelectronic devices. sciencedaily.comepj.org

Optical Materials : Thallium(I) compounds are important in the manufacturing of optical glasses and crystals. chemimpex.com Thallium(I) bromide and thallium(I) iodide crystals (sold under the trade name KRS-5) are used for infrared optical components because they are harder and transmit at longer wavelengths than many other infrared optics. wikipedia.org Thallium(I) oxide is used to create glasses with a high index of refraction. wikipedia.org When combined with arsenic and sulfur or selenium, thallium is used to produce high-density glasses with low melting points (125-150 °C). wikipedia.org

Radiation Detectors : Thallium is used to dope (B7801613) sodium iodide and cesium iodide crystals in gamma radiation detection devices. wikipedia.orgmdpi.com The thallium improves the efficiency of the crystals as scintillation generators, which are crucial components in medical imaging and scientific instrumentation. wikipedia.org

Thallium(I) carbonate (Tl₂CO₃), also referred to as thallium hydrogen carbonate, serves as a key precursor in the synthesis of other thallium compounds and materials. chemimpex.comnanorh.comnih.gov Its primary role is as a starting material that can be converted into other thallium salts or oxides, which are then used in the final production of advanced materials. nanorh.com

For example, thallium(I) carbonate can be reacted with acids to form other thallium(I) salts, such as thallium nitrate (B79036) (TlNO₃). nanorh.com It can also be converted into thallium oxides like Tl₂O₃, which are subsequently used in the preparation of optical materials and electronic components. nanorh.com This role as an intermediate makes thallium(I) carbonate a valuable compound in research and development for creating specialized materials for the electronics and optics industries. chemimpex.comnanorh.com

Catalytic Applications (if any, focusing on the compound or its derived forms in non-biological catalysis)

The application of thallium(I) hydrogen carbonate or its derived forms in non-biological catalysis is not extensively documented in large-scale industrial processes. However, like many other thallium compounds, it is sometimes used in chemical research as a reagent or catalyst in various reactions. nanorh.com Its utility often stems from its role as a precursor, allowing it to be an intermediate in complex chemical syntheses. nanorh.com For instance, thallium compounds have been used in organic synthesis for processes like electrophilic aromatic thallation, which can be a step in the controlled synthesis of aromatic iodides. acs.org While this demonstrates its utility in chemical transformations, it is more of a stoichiometric application rather than a true catalytic one where the compound is regenerated in a cycle.

Emerging Research Avenues and Methodological Challenges in Thallium I Hydrogen Carbonate Chemistry

Exploration of Thallium(I) Hydrogen Carbonate Behavior under Extreme Environmental Conditions (e.g., high pressure, varying temperature)

Research into the behavior of thallium(I) hydrogen carbonate under extreme conditions is primarily contextualized within geochemical studies of carbonate-bearing rocks during high-pressure metamorphism. Direct experimental data on pure thallium(I) hydrogen carbonate is scarce; however, studies of natural systems provide significant insights.

In a study of the Schistes Lustrés Complex in the Western Alps, which underwent metamorphism at pressures of 1.5–3.0 GPa and temperatures of 300–550 °C, the geochemical behavior of thallium was tracked. fsu.edu While thallium concentrations did not show significant statistical variation with increasing metamorphic grade, its isotopic composition (ε²⁰⁵Tl) shifted to more negative values at higher grades. fsu.edu This suggests that while Tl is largely retained in the rock, its host mineralogy changes. Prograde metamorphism leads to the breakdown of minerals like chlorite, releasing thallium that can then be incorporated into more stable minerals such as phengite or be lost to fluids. fsu.edu This fluid-mineral partitioning is a key process influencing the mobility of thallium in the Earth's crust.

Complementary research on elemental thallium under extreme compression shows it undergoes a phase transition from a hexagonal close-packed (hcp) to a face-centered cubic (fcc) structure at 3.5 GPa. arxiv.org Ab initio calculations predict this fcc structure remains stable up to an immense pressure of 4.3 TPa. arxiv.org While these results are for the pure element, they provide a fundamental basis for understanding the stability of thallium's atomic structure under the immense pressures relevant to geological processes where thallium(I) hydrogen carbonate may exist as an aqueous species.

Furthermore, studies on carbonate speciation in saline solutions at high pressure (up to 70 kbar) using in situ Raman spectroscopy have shown how the equilibrium between carbonate and bicarbonate ions is affected by pressure and salinity. dewcommunity.org Although these experiments did not include thallium, they establish a methodology that could be applied to investigate the Tl⁺-HCO₃⁻-CO₃²⁻ system under extreme conditions, providing crucial data for modeling its behavior in deep-earth fluids.

Interfacial Reaction Mechanisms at Mineral-Water Interfaces

The interaction of aqueous thallium(I) with mineral surfaces is a critical area of research, particularly in the context of environmental contamination in areas with carbonate geology. The migration of thallium in such environments is controlled by molecular-level reactions at solid-water interfaces, including adsorption, ion exchange, and surface precipitation. mdpi.com

A detailed investigation of a thallium- and arsenic-rich soil developed from mineralized carbonate rock provides direct spectroscopic evidence for these mechanisms. nih.gov Using synchrotron-based micro-focused X-ray fluorescence (μ-XRF) and X-ray absorption spectroscopy (μ-XAS), researchers identified that the uptake of Tl(I) by the clay mineral illite (B577164) was the dominant retention mechanism in the topsoil. nih.gov This indicates an ion exchange or surface complexation process where Tl⁺ ions are bound to the mineral surface. The study also found evidence for the sequestration of the oxidized form, Tl(III), into manganese oxides. nih.gov

The mechanisms of thallium removal by synthetic metal oxides further illuminate these interfacial processes. The removal can occur through several pathways:

Ion exchange with cations (like Na⁺ or H⁺) on the material's surface. mdpi.com

Surface complexation where thallium forms complexes with surface hydroxyl groups. mdpi.comnih.gov

Oxidation and co-precipitation , where Tl(I) is oxidized to Tl(III) and precipitates with the metal oxide. mdpi.com

These mechanisms are highly dependent on environmental conditions such as pH, ionic strength, and the concentration of the contaminant. mdpi.comnih.gov

Advanced Spectroscopic Techniques for In Situ Characterization of Thallium(I) Speciation

Understanding the chemical form (speciation) of thallium in complex systems is essential for predicting its behavior. Advanced spectroscopic techniques are indispensable for providing this information, particularly through in situ measurements that probe the system without disturbing it.

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful tool in this domain. As demonstrated in the study of Tl-contaminated soil from a carbonate rock area, μ-XAS at the Tl L₃-edge allowed for the direct identification of different thallium-bearing minerals and their oxidation states (Tl(I) vs. Tl(III)) at a microscopic scale. nih.gov This technique was crucial in distinguishing between Tl(I) substituted into jarosite, Tl(I) taken up by illite, and Tl(III) sequestered in manganese oxides. nih.gov

Other spectroscopic methods are also vital. Fourier-transform infrared (FTIR) and Raman spectroscopy are used to characterize the structural properties of thallium-containing compounds. For example, these techniques were used to analyze a new thallium(I) acesulfamate salt that was synthesized using thallium(I) carbonate as a starting reagent. researchgate.net In the context of thallium(I) hydrogen carbonate, in situ Raman spectroscopy has been used successfully to study carbonate-bicarbonate equilibria in aqueous solutions at very high pressures, demonstrating its potential for directly observing thallium-carbonate species under extreme conditions. dewcommunity.org

Development of Predictive Models Integrating Thermodynamics, Kinetics, and Transport for Complex Systems

To predict the fate and transport of thallium in the environment, experimental data must be integrated into comprehensive predictive models. These models combine thermodynamic principles, which describe the stability of different chemical species at equilibrium, with kinetics, which describes the rates of reactions.

A prime example is the development of models for Tl(I) sorption at the titanium dioxide-water interface. nih.gov Researchers used a diffuse layer model, a type of surface complexation model, to successfully describe the adsorption of thallium. The model incorporated three distinct Tl(I) surface complexes (TiOTl, TiOHTl⁺, and TiOTlOH⁻) and was able to predict their relative importance at different pH values. nih.gov By coupling these thermodynamic insights with kinetic data, the model provides a comprehensive framework for predicting the dynamic binding behavior of thallium at heterogeneous interfaces. nih.gov

Broader efforts focus on creating robust thermodynamic databases for thallium's aqueous geochemistry. researchgate.net These databases, compiled from critical reviews of existing literature, provide the formation constants for key aqueous thallium complexes. Such databases are essential for geochemical modeling codes (like EQ3/6) which can then be used to calculate thallium speciation and solubility in various natural waters, including those rich in carbonate. researchgate.netresearchgate.net The development of these models is a crucial step towards understanding and mitigating thallium mobilization in the environment. researchgate.net

Investigation of Hybrid Materials Incorporating Thallium(I) Hydrogen Carbonate for Specific Chemical Functions

The investigation of hybrid materials that incorporate thallium(I) hydrogen carbonate is an emerging field with limited direct research. The focus is prospective, building on the known properties of thallium compounds and the versatile nature of hybrid materials. Thallium(I) carbonate is known to be a useful reagent in chemical synthesis. researchgate.net

Research in this area could explore incorporating the thallium(I) ion, potentially in equilibrium with hydrogen carbonate, into the structure of advanced materials like metal-organic frameworks (MOFs) or other porous solids. The goal would be to harness the specific chemical or physical properties of thallium for new functions. For instance, given that thallium compounds are used in the manufacture of specialized optical glasses and electronic components, hybrid materials containing thallium could be designed for sensing, catalysis, or optical applications. The reactivity of the Tl(I) ion and its ability to form various complexes could be exploited within a constrained framework to create highly selective chemical sensors or catalysts for specific reactions. While this remains a largely unexplored avenue, the synthesis of novel thallium-containing compounds demonstrates the feasibility of creating new materials with unique functionalities. researchgate.net

Research Findings Summary

SectionKey Research AreaSummary of FindingsCitations
10.1 Behavior under Extreme ConditionsIn high-pressure metamorphic carbonate rocks, Tl is largely retained but its isotopic composition shifts due to changes in host minerals (e.g., phengite). Elemental Tl transitions from hcp to fcc structure at 3.5 GPa. fsu.eduarxiv.org
10.2 Interfacial ReactionsIn soils from carbonate rock, Tl(I) is primarily retained by uptake into the clay mineral illite. Mechanisms at mineral-water interfaces include ion exchange and surface complexation. nih.govmdpi.comnih.gov
10.3 Advanced SpectroscopySynchrotron-based μ-XAS is effective for in situ identification of Tl speciation and oxidation state in complex environmental samples like soil. FTIR and Raman are used for structural characterization. nih.govresearchgate.net
10.4 Predictive ModelingCoupled thermodynamic-kinetic models, like surface complexation models, can predict the dynamic binding of Tl(I) on mineral surfaces by identifying key surface species (e.g., TiOTl). nih.govresearchgate.net
10.5 Hybrid MaterialsThis is a prospective field. The known use of Tl compounds in optical and electronic materials suggests potential for creating functional hybrid materials (e.g., in MOFs) for sensing or catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing thallium(1+) hydrogen carbonate, and how can purity be validated?

  • Methodology : Use controlled precipitation by reacting thallium(I) nitrate with sodium hydrogen carbonate in an inert atmosphere to avoid oxidation. Purity can be validated via X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities . Calibration curves for quantitative analysis should follow protocols outlined in analytical chemistry standards, such as using certified reference materials (e.g., cation standards) .

Q. How can the solubility of thallium(1+) hydrogen carbonate in aqueous systems be accurately measured, and what variables must be controlled?

  • Methodology : Conduct gravimetric or conductometric titrations under controlled pH (6–8) and temperature (25°C ± 0.1°C) to minimize hydrolysis. Document variables such as ionic strength, counterion effects, and CO₂ partial pressure, as these influence solubility equilibria . Replicate experiments with blocking factors (e.g., batch-to-batch material variations) to assess reproducibility .

Q. What spectroscopic techniques are suitable for characterizing hydrogen carbonate coordination in thallium(1+) complexes?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify symmetric/asymmetric stretching modes of the hydrogen carbonate ion (e.g., ν₃(CO₃²⁻) at ~1450 cm⁻¹). Pair with Raman spectroscopy to differentiate between free and metal-bound carbonate species. Cross-reference with crystallographic data from XRD to confirm structural assignments .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data for thallium(1+) hydrogen carbonate decomposition be resolved?

  • Methodology : Apply error propagation analysis to identify systematic biases in prior studies (e.g., incomplete gas evolution measurements during thermal decomposition). Use differential scanning calorimetry (DSC) paired with thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. CO₂) to isolate decomposition pathways. Compare results with computational models (e.g., density functional theory) to validate enthalpy changes .

Q. What experimental design principles should guide optimization studies for thallium(1+) hydrogen carbonate synthesis in non-aqueous solvents?

  • Methodology : Implement factorial designs to test solvent polarity, temperature, and reactant molar ratios. Use response surface methodology (RSM) to identify optimal conditions for yield and crystallinity. Include replication and randomization to mitigate confounding variables (e.g., solvent hygroscopicity). Validate models using ANOVA to assess significance of interaction effects .

Q. How can contamination from trace metal ions be minimized during analytical quantification of thallium(1+) hydrogen carbonate?

  • Methodology : Employ chelating resins (e.g., EDTA-functionalized) during sample preparation to sequester interfering cations like Pb²⁺ or Cu²⁺. Use matrix-matched calibration standards to account for signal suppression/enhancement in ICP-MS. Document purity thresholds for reagents (≥99.99%) and validate via blank corrections .

Q. What strategies address contradictions in kinetic data for thallium(1+) hydrogen carbonate dissolution in acidic media?

  • Methodology : Conduct stopped-flow spectrophotometry to monitor real-time dissolution rates under varying [H⁺]. Compare with rotating disk electrode (RDE) measurements to decouple diffusion-controlled vs. surface-limited kinetics. Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with proposed mechanistic pathways .

Methodological Guidance

  • Data Validation : Cross-check experimental results against primary literature using databases like SciFinder or Reaxys. Prioritize studies that provide full documentation of variables, errors, and material purity .
  • Reproducibility : Adhere to IUPAC guidelines for reporting solubility and thermodynamic data, including metadata on apparatus calibration and environmental controls .
  • Ethical Practices : Cite primary sources rigorously and avoid over-reliance on secondary summaries. Use tools like Zotero or EndNote to manage references in ACS or RSC formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.